Procyanidin C1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotection

Studies suggest that PC1 might possess neuroprotective properties. Research has shown that PC1 can protect against glutamate-induced neuronal cell death in cell cultures []. Glutamate is a neurotransmitter, and its excessive release can contribute to neuronal damage and neurodegenerative diseases like Alzheimer's and Parkinson's. The study suggests that PC1 may activate a specific cellular pathway (Nrf2/HO-1) known to protect against oxidative stress, a potential contributing factor to neurodegeneration [].

Cardiovascular health

Research indicates that PC1 might have beneficial effects on cardiovascular health. Studies have shown that PC1 can induce relaxation of blood vessels, potentially aiding in blood pressure regulation []. This effect is believed to be mediated by the activation of the endothelial NO/cGMP pathway, a crucial signaling pathway involved in vasodilation (widening of blood vessels) []. Additionally, PC1 might improve endothelial function, which helps maintain healthy blood flow and blood pressure [].

Senolysis and aging

Recent research suggests that PC1 might possess senolytic properties, meaning it can selectively remove senescent cells, aged cells that no longer divide and can contribute to aging and age-related diseases []. Studies have shown that PC1 can reduce the number of senescent cells in various tissues and improve healthspan and lifespan in mice []. However, further research is needed to understand the mechanisms and potential therapeutic applications of PC1 in humans.

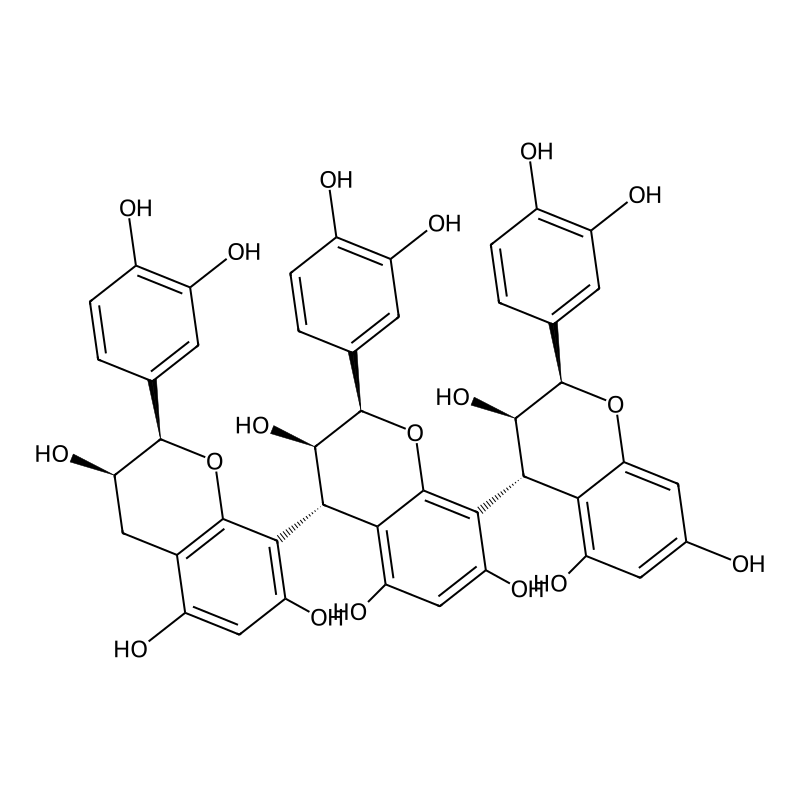

Procyanidin C1 is a specific type of proanthocyanidin classified as a B-type compound, primarily composed of three epicatechin units. It is naturally found in various plants, notably in grape seeds (Vitis vinifera), unripe apples, and cinnamon. This compound has garnered attention due to its potential health benefits and biological activities, particularly in the context of aging and cancer treatment.

Procyanidin C1 exhibits a range of biological activities that are of significant interest in medical research:

- Antioxidant Properties: It effectively scavenges reactive oxygen species, thereby reducing oxidative stress .

- Senolytic Activity: Procyanidin C1 has been shown to selectively induce apoptosis in senescent cells, which accumulate with age and contribute to various age-related diseases. This effect enhances healthspan and lifespan in rodent models .

- Cancer Treatment: It enhances the efficacy of chemotherapy by sensitizing cancer cells to treatment while also exhibiting direct anticancer effects through mechanisms such as inducing DNA damage and promoting apoptosis .

- Enzyme Inhibition: Procyanidin C1 inhibits the sodium-potassium ATPase enzyme, which is crucial for maintaining membrane potential in cells, suggesting potential therapeutic implications for conditions involving this enzyme .

The synthesis of Procyanidin C1 can be accomplished through several methods:

- Natural Extraction: It can be isolated from grape seed extract or other natural sources.

- Chemical Synthesis: The stereoselective synthesis involves the condensation of epicatechin units under specific catalytic conditions (e.g., using TMSOTf). This method allows for the production of high-purity Procyanidin C1 along with other similar compounds like Procyanidin C2 .

Procyanidin C1 has various applications across multiple fields:

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is used in dietary supplements aimed at promoting cardiovascular health and longevity.

- Pharmaceuticals: Its senolytic properties make it a candidate for developing therapies targeting age-related diseases and cancer treatments.

- Cosmetics: Its antioxidant effects are harnessed in skincare products to combat oxidative stress and skin aging .

Recent studies have highlighted the interaction of Procyanidin C1 with various biological targets:

- Protein Binding: It has been shown to bind effectively to sodium-potassium ATPase, inhibiting its activity with a binding energy indicating a strong interaction. This suggests potential pathways for therapeutic interventions in conditions where ATPase modulation is beneficial .

- Cellular Mechanisms: Procyanidin C1 interacts with cellular pathways that regulate apoptosis and inflammation, demonstrating its multifaceted role in cellular health .

Procyanidin C1 shares structural similarities with other proanthocyanidins but exhibits unique properties that set it apart:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Procyanidin B1 | B-type proanthocyanidin | Lower potency as an antioxidant compared to C1 |

| Procyanidin B2 | B-type proanthocyanidin | Similar antioxidant properties but different bioavailability |

| Procyanidin C2 | B-type proanthocyanidin | Slightly different trimer structure; less studied for senolytic effects |

| Epicatechin | Monomer | Basic unit of procyanidins; lacks complex biological activities seen in trimers |

Procyanidin C1's unique trimeric structure contributes to its enhanced biological activities compared to monomeric forms like epicatechin or other dimers and trimers within the proanthocyanidin family. Its specific interactions with cellular pathways make it a promising candidate for further research into therapeutic applications related to aging and cancer treatment .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Bitoscanate